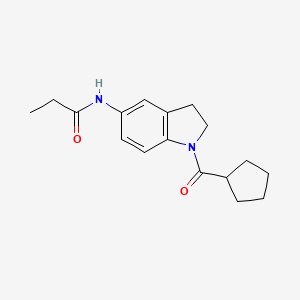

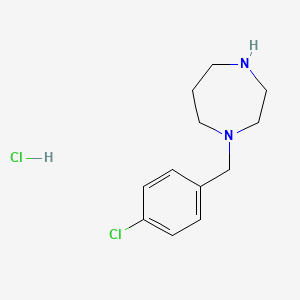

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP belongs to the class of indolinone derivatives and is used in the development of novel drugs and therapies. In

科学的研究の応用

Peroxisome Proliferator-activated Receptors Activation

Research has indicated that certain non-steroidal anti-inflammatory drugs (NSAIDs), which share a structural resemblance to N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, activate peroxisome proliferator-activated receptors α and γ (PPARα and γ). These receptors play crucial roles in metabolic processes such as adipogenesis and lipid metabolism. The activation of PPARγ, in particular, has been implicated in the promotion of adipocyte differentiation, suggesting potential applications in the study of obesity and metabolic disorders (Lehmann et al., 1997).

Anticancer and Antimicrobial Activities

Derivatives of indole compounds, which are structurally related to N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. Certain indole-pyrimidine hybrids have shown significant in vitro anticancer activity against various cancer cell lines and potent antimicrobial activity, highlighting their potential as leads for the development of new therapeutic agents (Gokhale et al., 2017).

Antimicrobial Peptides

The design of antimicrobial peptides based on indolicidin, a natural antimicrobial peptide, has shown increased activity against Gram-negative bacteria and improved protease stability. These findings suggest the potential application of similar compounds in designing new antimicrobial agents with enhanced stability and efficacy (Rozek et al., 2003).

Anti-inflammatory Activity

Novel indole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Compounds with specific substitutions have exhibited promising anti-inflammatory effects with lower ulcerogenic liability compared to traditional NSAIDs. This suggests the potential of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide and its derivatives in the development of safer anti-inflammatory drugs (Verma et al., 1994).

作用機序

Target of Action

The primary target of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is the Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target that is closely associated with the development of several types of tumors .

Mode of Action

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide interacts with LSD1 by binding to its active site . This interaction inhibits the enzymatic activity of LSD1, leading to changes in gene expression .

Biochemical Pathways

The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histone proteins. By inhibiting LSD1, N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide can alter the methylation status of histones, leading to changes in gene expression .

Result of Action

The inhibition of LSD1 by N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide can lead to the activation of CD86 expression and induce differentiation in AML cell lines . This can result in the suppression of tumor growth .

特性

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYWDFEHLHCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)

![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)